molecular formula C17H23FN2O4S B2895763 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one CAS No. 946217-29-4

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one

Cat. No.: B2895763
CAS No.: 946217-29-4
M. Wt: 370.44
InChI Key: HRAZKKUULIMGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one (Compound ID: G499-0289) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a propan-1-one moiety. Its molecular formula is C₁₉H₂₇FN₂O₄S, with a molecular weight of 398.5 g/mol.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c1-3-16(21)19-8-6-17(7-9-19)20(10-11-24-17)25(22,23)14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZKKUULIMGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one involves its interaction with specific molecular targets. The sulfonyl group and the spirocyclic structure play crucial roles in its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

G499-0149

1-[4-(4-Chlorobenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one (G499-0149) replaces the 4-fluoro-3-methyl group with a 4-chlorobenzenesulfonyl moiety and introduces a 4-ethoxyphenylacetyl chain. This results in a higher molecular weight (478.99 g/mol) and logP (3.326) compared to G499-0289, attributed to the chloro substituent’s increased lipophilicity and the ethoxy group’s bulk. Its PSA (62.17 Ų) and hydrogen bond acceptor count (9 vs.

BG01054

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (BG01054) shares the 4-fluoro-3-methylbenzenesulfonyl group with G499-0289 but substitutes the propan-1-one with a cyclopropanecarbonyl group. This modification reduces molecular weight (382.45 g/mol ) and may enhance metabolic stability due to the cyclopropane ring’s rigidity .

Modifications in the Acyl Chain

AF710B

AF710B (1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one) replaces the sulfonyl group with a thiadiazaspiro core and incorporates an indol-3-ylpropan-1-one chain.

G499-0122

1-[4-(4-Chlorobenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one (G499-0122) substitutes the propan-1-one with a phenoxyacetyl group.

Physicochemical and Pharmacological Implications

Key Property Comparison Table

Compound ID Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
G499-0289 398.5 2.63 55.85 4-Fluoro-3-methylbenzenesulfonyl, propan-1-one
G499-0149 478.99 3.326 62.17 4-Chlorobenzenesulfonyl, 4-ethoxyphenylacetyl
BG01054 382.45 N/A N/A 4-Fluoro-3-methylbenzenesulfonyl, cyclopropanecarbonyl
G499-0122 450.94 N/A N/A 4-Chlorobenzenesulfonyl, phenoxyacetyl

Functional Insights

  • Fluoro vs.
  • Acyl Chain Flexibility : The propan-1-one in G499-0289 provides conformational flexibility, whereas cyclopropanecarbonyl (BG01054) may restrict rotation, influencing binding kinetics.
  • Polar vs. Lipophilic Groups: Ethoxyphenyl (G499-0149) and phenoxy (G499-0122) substituents increase lipophilicity but reduce solubility, which could limit bioavailability compared to G499-0289.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.